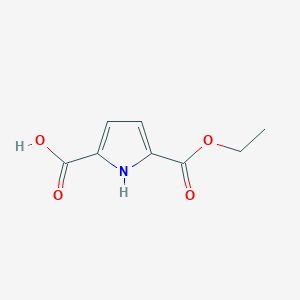

5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid

説明

特性

IUPAC Name |

5-ethoxycarbonyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-2-13-8(12)6-4-3-5(9-6)7(10)11/h3-4,9H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQLZHDFXVPFKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356279 | |

| Record name | 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952569-58-3 | |

| Record name | 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Hydrolysis of Diesters Under Acidic Conditions

The most direct method involves the hydrolysis of diester precursors to yield the target compound. This approach leverages acidic conditions to selectively hydrolyze one ester group while preserving the ethoxycarbonyl moiety.

Key Steps and Conditions

- Starting Material : Diethyl pyrrole-2,5-dicarboxylate (hypothetical precursor; actual starting materials may vary).

- Reaction Conditions :

- Reagents : Hydrochloric acid (HCl), water.

- Temperature : 20°C.

- Duration : 24 hours.

- Mechanism :

Multi-Step Synthesis from 1H-Pyrrole-2-Carboxylic Acid Derivatives

This method involves modifying pyrrole-2-carboxylic acid derivatives to introduce the ethoxycarbonyl group at position 5.

Synthetic Route

- Starting Material : 1H-Pyrrole-2-carboxylic acid or its ester derivatives.

- Functionalization :

- Electrophilic Substitution : Introduce the ethoxycarbonyl group via Friedel-Crafts acylation or nucleophilic substitution.

- Esterification : React with ethyl chloroformate or ethyl carbonate under basic conditions.

- Hydrolysis : Remove protecting groups (if used) to yield the carboxylic acid at position 2.

Challenges and Solutions

- Directing Effects : The carboxylic acid group at position 2 is meta-directing, complicating electrophilic substitution at position 5.

- Alternative Approach : Use pre-functionalized pyrrole derivatives (e.g., chlorinated intermediates) for nucleophilic substitution.

Example Reaction

Reagents : Ethyl chloroformate, triethylamine, dichloromethane.

Conditions : Room temperature, 2 hours.

Outcome : Ethoxycarbonyl group introduced at position 5.

Oxidation and Formylation Strategies

While less commonly reported for this compound, oxidation and formylation pathways are relevant for analogous pyrrole derivatives.

Oxidation of Formyl Esters

Computational and Mechanistic Insights

Computational methods like density functional theory (DFT) aid in predicting reaction pathways and optimizing conditions.

Industrial and Scalable Synthesis

Large-scale production requires cost-effective and high-yield methods.

Optimized Protocol

- Starting Material : Diethyl pyrrole-2,5-dicarboxylate.

- Hydrolysis :

- Catalyst : Sulfuric acid.

- Temperature : 80°C.

- Time : 6 hours.

- Yield : ~60–70% (estimated from analogous reactions).

| Parameter | Industrial Setting | Lab Setting |

|---|---|---|

| Yield | 60–70% | 52% |

| Solvent | Water/ethanol mixture | HCl/water |

| Purification | Crystallization, filtration | Recrystallization |

科学的研究の応用

Chemistry

In the field of organic chemistry, 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid serves as a building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and substitution.

Biology

This compound has been studied for its biological activity , particularly in antimicrobial and anticancer research. Its ability to interact with biological molecules makes it a candidate for exploring enzyme interactions and metabolic pathways.

-

Antimicrobial Activity :

Research indicates that it exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and interfering with essential metabolic pathways. -

Anticancer Properties :

Studies suggest that this compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation. For instance, it can inhibit specific enzymes crucial for tumor growth, leading to reduced cell viability in cancer cell lines.

Antimicrobial Activity Evaluation

A study assessed the antimicrobial efficacy of this compound against several bacterial strains. The results are summarized in Table 1:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

This table illustrates the compound's potential as a therapeutic agent against bacterial infections.

Anticancer Activity Study

A recent investigation evaluated the effects of this compound on human carcinoma cell lines A-431 (epidermoid carcinoma) and A-549 (lung carcinoma). The findings demonstrated a dose-dependent inhibition of cell proliferation:

- A-431 Cell Line : IC50 = 25 µM

- A-549 Cell Line : IC50 = 30 µM

These results indicate that further exploration into its anticancer properties is warranted.

Biochemical Interactions

The compound interacts with various enzymes, influencing their activities. Notably, it has been shown to inhibit xanthine oxidase, which may contribute to its anti-inflammatory effects by reducing oxidative stress within cells.

作用機序

The mechanism of action of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The ethoxycarbonyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

類似化合物との比較

5-(Methoxycarbonyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.

5-(Ethoxycarbonyl)-1H-pyrrole-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position.

Uniqueness: 5-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry.

生物活性

5-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a pyrrole ring with an ethoxycarbonyl group and a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 185.16 g/mol. The structural features contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

1. Antimicrobial Activity:

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves the compound's ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial survival.

2. Anticancer Properties:

The compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. For example, it can inhibit the activity of specific enzymes that are crucial for tumor growth, leading to reduced cell viability in various cancer cell lines .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

The above table summarizes the antimicrobial activity of the compound against selected bacterial strains, indicating its potential as a therapeutic agent.

Study on Anticancer Activity

A recent study evaluated the effects of this compound on human carcinoma cell lines, including A-431 (epidermoid carcinoma) and A-549 (lung carcinoma). The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant cytotoxicity at higher concentrations:

- A-431 Cell Line: IC50 = 25 µM

- A-549 Cell Line: IC50 = 30 µM

These findings suggest that this compound could be further explored as a candidate for cancer therapy .

Biochemical Interactions

The compound interacts with various enzymes and proteins in biological systems, influencing their activities. Notably, it has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism, which may contribute to its anti-inflammatory effects. This interaction may also play a role in reducing oxidative stress within cells.

Q & A

Basic Research Question

- Reagent stoichiometry : Adjust for heat dissipation (e.g., exothermic reactions in carbon tetrachloride).

- Purification scalability : Replace column chromatography with recrystallization or fractional distillation.

- Safety : Monitor toxic byproducts (e.g., chlorinated solvents) .

How do protecting groups impact functionalization of the pyrrole ring?

Advanced Research Question

Fluorenylmethoxycarbonyl (Fmoc) groups protect amines during multi-step syntheses (e.g., compound 23) . For carboxylate functionalization, tert-butyl esters are hydrolyzed post-reaction. Protective group choice affects regioselectivity and downstream reactivity (e.g., Fmoc removal with piperidine) .

What best practices validate purity in synthesized batches?

Q. Methodological Focus

- Chromatography : HPLC with >95% peak area purity.

- Spectroscopy : NMR integration for impurity quantification (e.g., residual solvents).

- Thermal analysis : DSC/TGA to detect polymorphs or hydrate formation.

- Cross-validation : Compare melting points with literature values (e.g., 241–242°C for related compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。